2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol
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Overview
Description
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group and a methylphenol group, making it a fluorinated pyrazole derivative. Fluorinated compounds are often of interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an α,β-unsaturated ketone with hydrazine derivatives to form pyrazoline, which is then oxidized to the corresponding pyrazole . The fluorophenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. These methods would be optimized for yield, cost, and environmental impact. For example, the use of microwave irradiation for the synthesis of pyrazoline can significantly reduce reaction times and improve yields . Additionally, the use of continuous flow reactors for the coupling reactions can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its fluorinated pyrazole structure.
Industry: The compound can be used in the development of new materials with specific properties, such as increased thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol involves its interaction with specific molecular targets. The fluorine atom enhances the binding affinity of the compound to its target proteins, such as enzymes or receptors. This interaction can inhibit the activity of the target protein, leading to various biological effects. For example, fluorinated pyrazoles have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones
Uniqueness
2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorophenyl and a methylphenol group enhances its binding affinity and metabolic stability compared to other pyrazole derivatives. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H13FN2O |
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Molecular Weight |
268.28 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methylphenol |
InChI |
InChI=1S/C16H13FN2O/c1-10-2-7-16(20)13(8-10)15-9-14(18-19-15)11-3-5-12(17)6-4-11/h2-9,20H,1H3,(H,18,19) |
InChI Key |
VBUVGXVZKSZZFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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